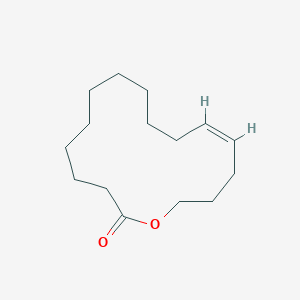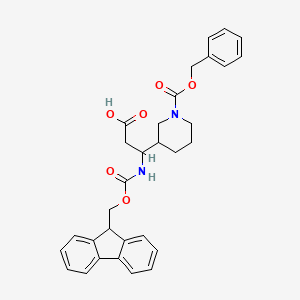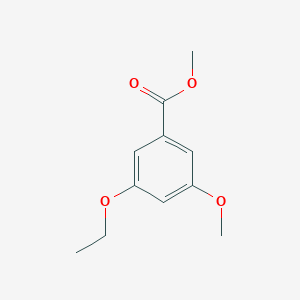
7,7-Dimethyloctanoate;phenylmercury(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyloctanoate;phenylmercury(1+) is a chemical compound that combines the ester 7,7-dimethyloctanoate with a phenylmercury cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyloctanoate typically involves the esterification of 7,7-dimethyloctanoic acid with an alcohol, often under acidic conditions to facilitate the reaction. The phenylmercury cation can be introduced through a reaction with phenylmercury acetate or phenylmercury chloride, which are common reagents for introducing mercury into organic compounds .
Industrial Production Methods
The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyloctanoate;phenylmercury(1+) can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or ketones.
Reduction: The phenylmercury cation can be reduced to elemental mercury.
Substitution: The phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce elemental mercury and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyloctanoate;phenylmercury(1+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,7-dimethyloctanoate;phenylmercury(1+) involves its interaction with various molecular targets. The phenylmercury cation can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercury acetate: Similar in structure but with an acetate group instead of the ester.
Phenylmercury chloride: Contains a chloride group instead of the ester.
Copper(II) 7,7-dimethyloctanoate: Similar ester but with a copper cation instead of mercury.
Uniqueness
7,7-Dimethyloctanoate;phenylmercury(1+) is unique due to the combination of the ester and phenylmercury cation, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C16H24HgO2 |
|---|---|
Molekulargewicht |
448.95 g/mol |
IUPAC-Name |
7,7-dimethyloctanoate;phenylmercury(1+) |
InChI |
InChI=1S/C10H20O2.C6H5.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-4-6-5-3-1;/h4-8H2,1-3H3,(H,11,12);1-5H;/q;;+1/p-1 |
InChI-Schlüssel |
VAQXYTXEFDFLIS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)


![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)

![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)




